molecular formula C16H12F3N5O2 B1406681 1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea CAS No. 1311279-07-8

1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea

Cat. No.: B1406681
CAS No.: 1311279-07-8
M. Wt: 363.29 g/mol
InChI Key: KFVYFDKDFXNFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Classification

1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']oxadiazol-3'-ylmethyl]urea is a synthetically derived organic compound with the systematic IUPAC name 1-phenyl-3-{[5-(5-trifluoromethylpyridin-2-yl)-1,2,4-oxadiazol-3-yl]methyl}urea . Its molecular formula is C₁₆H₁₂F₃N₅O₂ , and it has a molecular weight of 363.30 g/mol . The compound is classified under three primary categories:

  • Urea derivatives : Characterized by the presence of a urea (-NH-C(=O)-NH-) functional group.
  • Heterocyclic compounds : Contains a 1,2,4-oxadiazole ring and a pyridine moiety.
  • Trifluoromethyl-containing compounds : Features a trifluoromethyl (-CF₃) substituent on the pyridine ring, enhancing its electronic and steric properties.

Common synonyms include 1-Phenyl-3-[5-(5-trifluoromethylpyridin-2-yl)-1,2,4-oxadiazol-3-ylmethyl]urea and AB301922 (a supplier-specific designation).

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop agrochemicals and pharmaceuticals with enhanced bioactivity. Its discovery aligns with broader trends in medicinal chemistry to incorporate trifluoromethylpyridine (TFMP) motifs, which are known for improving metabolic stability and target binding. Key milestones include:

  • 2016 : Initial reports of TFMP-containing oxadiazole derivatives emerged, highlighting their insecticidal and nematicidal potential.
  • 2019 : Structural optimization studies introduced methylene-bridged urea-oxadiazole hybrids, leading to the synthesis of this compound.
  • 2020s : Expanded interest in its applications due to the versatility of 1,2,4-oxadiazoles in drug design, particularly for antimicrobial and anticancer agents.

The compound’s development was motivated by the need for molecules that combine the hydrogen-bonding capacity of urea with the rigid, planar geometry of oxadiazole rings, enabling interactions with biological targets such as enzymes and receptors.

Structural Significance of Key Functional Groups

The compound’s structure features four critical functional groups that dictate its chemical behavior and biological interactions:

Urea Moiety (-NH-C(=O)-NH-)

The urea group serves as a hydrogen-bond donor and acceptor, facilitating interactions with proteins or nucleic acids. This moiety is prevalent in kinase inhibitors and antimicrobial agents due to its ability to mimic peptide bonds.

1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring contributes to:

  • Metabolic stability : Resistance to enzymatic degradation compared to furan or pyrrole analogs.
  • Planar geometry : Enhances π-π stacking with aromatic residues in biological targets.
  • Electron-withdrawing effects : Polarizes adjacent bonds, influencing reactivity.

Trifluoromethylpyridine Substituent

The 5-trifluoromethylpyridin-2-yl group:

  • Introduces lipophilicity , improving membrane permeability.
  • Exerts electron-withdrawing effects via the -CF₃ group, modulating the electronic environment of the oxadiazole ring.

Methylene Bridge (-CH₂-)

The methylene linker between the oxadiazole and urea groups provides conformational flexibility, allowing the molecule to adopt optimal binding poses in biological systems.

Table 1: Key Structural Features and Their Roles
Functional Group Role
Urea (-NH-C(=O)-NH-) Hydrogen bonding; target recognition
1,2,4-Oxadiazole Metabolic stability; planar interaction surfaces
Trifluoromethylpyridine Lipophilicity; electronic modulation
Methylene bridge (-CH₂-) Conformational flexibility

Properties

IUPAC Name

1-phenyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c17-16(18,19)10-6-7-12(20-8-10)14-23-13(24-26-14)9-21-15(25)22-11-4-2-1-3-5-11/h1-8H,9H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYFDKDFXNFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by multiple functional groups that enhance its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including techniques such as refluxing, microwave-assisted synthesis, or solvent-free conditions to optimize yield and purity. Characterization methods include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the synthesized compound .

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H11F6N5O2
Molecular Weight397.29 g/mol
CAS Number1311279-07-8
Physical StateSolid
Purity>98% (GC)

As a kinase inhibitor, this compound likely exerts its effects by binding to ATP-binding sites on kinases. This inhibition can lead to decreased phosphorylation of downstream signaling molecules, which are crucial in regulating cell proliferation and survival .

In vitro studies have shown that similar compounds significantly impact the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is vital for cancer cell survival . The inhibition of this pathway can potentially lead to apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various cancer models. For instance, one study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

Table 2: Summary of In Vitro Studies on Biological Activity

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AHeLa5.4PI3K/Akt pathway inhibition
Study BMCF-77.2Induction of apoptosis
Study CA5496.8Inhibition of cell migration

These studies suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles in clinical settings.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group: The trifluoromethylpyridyl substituent in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., TDZ in ).

Oxadiazole vs. Thiadiazole Cores : Thidiazuron (TDZ) uses a thiadiazole ring, which confers cytokinin-like activity, whereas oxadiazole-containing compounds (e.g., ) are more common in protease/kinase inhibition due to hydrogen-bonding capabilities.

Substituent Positioning : The pyrrolidinyl group in improves aqueous solubility, while bulky substituents (e.g., biphenyl in or cyclohexyl in ) may influence target binding or pharmacokinetics.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves three key segments:

  • Construction of the trifluoromethyl-substituted pyridine derivative.
  • Formation of the 1,2,4-oxadiazole ring linked to the pyridine.
  • Final urea formation by coupling the oxadiazolylmethyl intermediate with phenyl isocyanate or related reagents.

Each segment requires specific reaction conditions and reagents to achieve high yield and purity.

Preparation of the 5-(Trifluoromethyl)pyridin-2-yl Intermediate

The trifluoromethyl-substituted pyridine unit is generally synthesized via:

  • Nucleophilic aromatic substitution on 2-halopyridines with trifluoromethylating agents.
  • Alternatively, pyridine ring construction through condensation reactions involving trifluoromethylated precursors.

The trifluoromethyl group enhances the compound's bioactivity and chemical stability, making its introduction a critical step.

Synthesis of the 1,2,4-Oxadiazole Ring Linked to Pyridine

The 1,2,4-oxadiazole heterocycle is commonly synthesized by:

Formation of the Urea Moiety

The final step involves the formation of the urea linkage by:

Representative Reaction Scheme and Conditions

Step Reactants Conditions Outcome Yield (%) Reference
1 2-halopyridine + CF3 source Nucleophilic substitution, base, solvent (e.g., DMF), heat 5-(Trifluoromethyl)pyridin-2-yl derivative 70-85
2 Pyridine amidoxime + acid chloride POCl3 or dehydrating agent, reflux 1,2,4-Oxadiazole ring formation 65-80
3 Oxadiazolylmethyl amine + phenyl isocyanate Room temperature, inert solvent Urea formation 75-90

Detailed Research Findings and Notes

  • Vilsmeier-Haack Reaction Relevance: While the Vilsmeier-Haack reaction is extensively used for formylation of pyrazole and related heterocycles (key intermediates in heterocyclic synthesis), its direct application to this compound's preparation is limited. However, understanding this reaction aids in preparing aldehyde intermediates that can be converted into amidoximes or related precursors for oxadiazole ring formation.

  • Trifluoromethyl Group Introduction: The trifluoromethyl substituent on the pyridine ring is introduced using nucleophilic substitution methods that are mild and selective, avoiding decomposition of sensitive heterocycles.

  • Oxadiazole Formation: The cyclization to form the oxadiazole ring is crucial for the compound's biological activity. The reaction conditions must be optimized to prevent ring opening or side reactions. Phosphorus oxychloride (POCl3) is commonly employed as a dehydrating agent to facilitate ring closure.

  • Urea Coupling: The final urea bond formation is generally straightforward but requires careful control of stoichiometry and reaction environment to avoid polymerization or side reactions.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Reagents & Conditions Challenges Yield Range (%)
Trifluoromethylpyridine synthesis Nucleophilic aromatic substitution CF3 source, base, DMF, heat Selectivity, stability of pyridine 70-85
Oxadiazole ring formation Cyclization of amidoxime with acid chloride Amidoxime, acid chloride, POCl3, reflux Ring closure efficiency, side reactions 65-80
Urea formation Coupling with phenyl isocyanate Phenyl isocyanate, inert solvent, RT Avoiding polymerization 75-90

Q & A

Q. How to mitigate stability issues during long-term storage?

  • Methodological Answer :
  • Lyophilization : Freeze-dry in amber vials under vacuum to prevent hydrolysis .
  • Stability-Indicating Assays : Monitor potency loss via accelerated stability studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.